molecular formula C19H10Cl2N2O3S B2935586 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 477546-01-3

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2935586
CAS RN: 477546-01-3
M. Wt: 417.26
InChI Key: XNBYSDAEMSMWQC-UHFFFAOYSA-N
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Description

The compound “N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a chromene ring . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . Chromenes, on the other hand, are a type of organic compound that contain a fused benzene and dihydropyran ring .


Molecular Structure Analysis

Thiazoles are planar molecules and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Chromenes have a fused ring structure with a benzene ring attached to a dihydropyran ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Chromenes can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazole moiety in the compound suggests potential use as an antimicrobial agent. Research has shown that thiazole derivatives can act against various bacterial strains, making them valuable in the development of new antibiotics .

Antitubercular Agents

Compounds that combine thiazole with other pharmacophores, such as chalcone, have exhibited significant antitubercular activity. This suggests that our compound of interest could be synthesized into hybrids that target the tuberculosis bacterium, potentially offering a new avenue for treatment .

Antiproliferative Agents

The structural features of thiazole-chalcone hybrids have also been associated with antiproliferative activities, particularly against cancer cell lines. This indicates that the compound may be useful in cancer research, especially in the design of molecules that can inhibit the growth of cancer cells .

Anti-Inflammatory and Analgesic Applications

Thiazole derivatives are known to possess anti-inflammatory and analgesic activities. This compound could be explored for its efficacy in reducing inflammation and pain, which is beneficial for conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

The thiazole ring is present in many compounds with neuroprotective effects. This compound could be part of research into treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neurons from damage .

Antiviral Activity

Thiazole derivatives have shown promise as antiviral agents. Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, the compound could be valuable in the development of treatments against various viral infections .

Future Directions

Thiazole and chromene derivatives are areas of active research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and testing their biological activity, as well as improving the synthesis methods for these types of compounds .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often target enzymes or proteins that are essential for the survival or replication of the pathogens they are designed to combat.

Mode of Action

For instance, they can inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular processes such as DNA replication . The specific changes resulting from these interactions would depend on the nature of the target and the precise structure of the thiazole derivative.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in inflammation, pain perception, microbial metabolism, viral replication, and cancer cell proliferation . The downstream effects of these disruptions can include reduced inflammation, pain relief, inhibition of microbial growth or viral replication, and death of cancer cells.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability and are often designed to be resistant to metabolic degradation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can significantly impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, thiazole derivatives can cause a variety of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s effectiveness can be influenced by factors within the body, such as the presence of certain enzymes or proteins, the pH of the body fluids, and the presence of other drugs .

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-13(21)12(7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYSDAEMSMWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

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